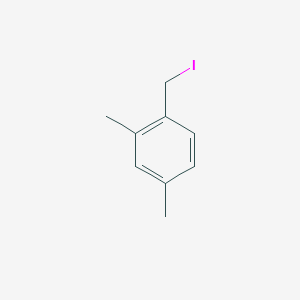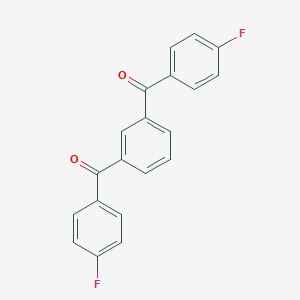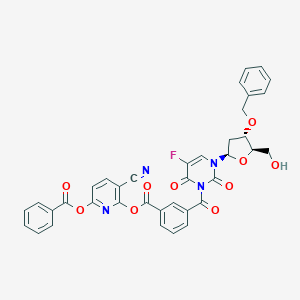
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine, also known as Bz-2'-F-ara-3'-CNPPU, is a novel nucleoside analog that has gained significant attention in recent years due to its potential applications in cancer therapy. This compound is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. Bz-2'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU, making it a promising candidate for cancer treatment.
Mécanisme D'action
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU exerts its antitumor activity by inhibiting thymidylate synthase (TS), which is an enzyme that is essential for DNA synthesis. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is converted to 5-FU in the body, which then inhibits TS and leads to the depletion of intracellular thymidine triphosphate (dTTP) pools. This results in the incorporation of uracil into DNA, leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU. This compound has a longer half-life and higher plasma concentration, which allows for a more sustained and effective antitumor response. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits lower toxicity compared to 5-FU, which reduces the risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has several advantages for laboratory experiments. This compound exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and drug development. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits improved pharmacological properties compared to 5-FU, which allows for a more sustained and effective antitumor response. However, the synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the development of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. One area of research is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetic properties of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU and to identify potential biomarkers for predicting response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU in cancer patients.
Méthodes De Synthèse
The synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU involves several steps, starting from the commercially available 2'-deoxyuridine. The first step involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine using a benzyl group. The next step involves the synthesis of 3-(6-benzyloxy-3-cyano-2-pyridyloxycarbonyl)benzoic acid, which is then coupled with the protected 2'-deoxyuridine using a coupling agent. The resulting intermediate is then deprotected to yield 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU.
Applications De Recherche Scientifique
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
Propriétés
Numéro CAS |
103767-48-2 |
|---|---|
Nom du produit |
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine |
Formule moléculaire |
C37H27FN4O10 |
Poids moléculaire |
706.6 g/mol |
Nom IUPAC |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[5-fluoro-3-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-2,6-dioxopyrimidine-1-carbonyl]benzoate |
InChI |
InChI=1S/C37H27FN4O10/c38-27-19-41(31-17-28(29(20-43)50-31)49-21-22-8-3-1-4-9-22)37(48)42(34(27)45)33(44)24-12-7-13-25(16-24)36(47)52-32-26(18-39)14-15-30(40-32)51-35(46)23-10-5-2-6-11-23/h1-16,19,28-29,31,43H,17,20-21H2/t28-,29+,31+/m0/s1 |
Clé InChI |
PAHPJMYGNYNQPV-ILJQZKEFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Autres numéros CAS |
103767-48-2 |
Synonymes |
3-(3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine BOF A1 BOF-A1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



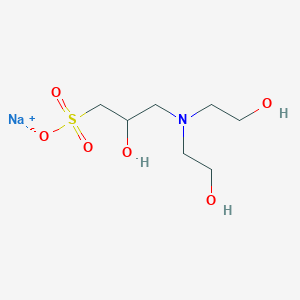
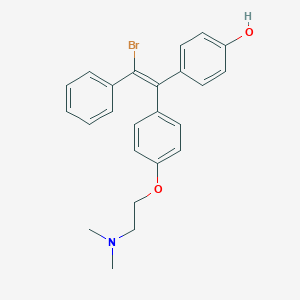
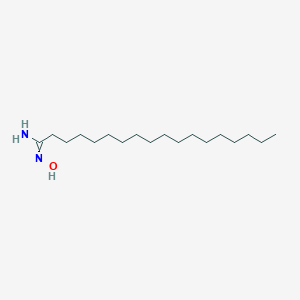
![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
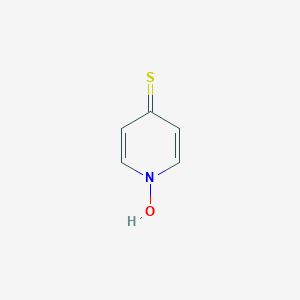
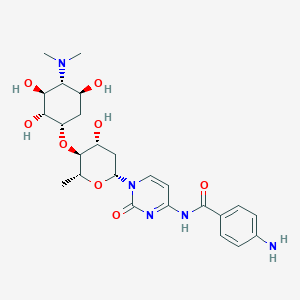
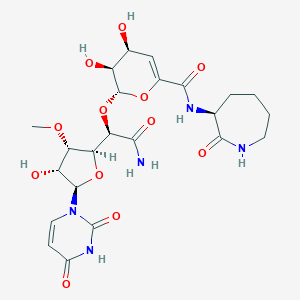
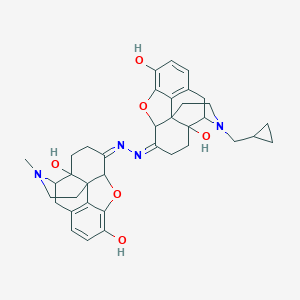
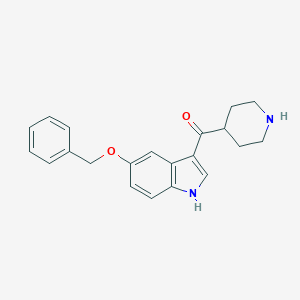
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
